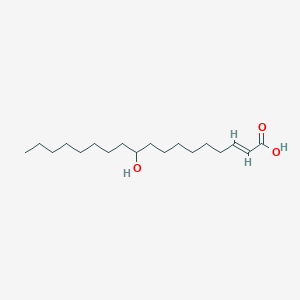
10-Hydroxyoctadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyoctadecenoic acid is a hydroxy fatty acid that is derived from octadecenoic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position. This compound is part of the broader class of octadecanoids, which are lipid mediators involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Hydroxyoctadecenoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids . Chemical synthesis methods include oxygenation, epoxidation, and ozonolysis .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. For example, the biosynthesis of 10-Hydroxy-2-decenoic acid, a related compound, has been achieved using decanoic acid as a substrate via two-step whole-cell catalysis .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxyoctadecenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
10-Hydroxyoctadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in the mediation of biological processes such as inflammation and immune regulation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Hydroxyoctadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a lipid mediator, influencing processes such as nociception, tissue modulation, and cell proliferation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
10-Hydroxyoctadecenoic acid can be compared with other hydroxy fatty acids such as 10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid . While these compounds share similar structural features, this compound is unique due to its specific hydroxylation at the 10th carbon position and its role in lipid mediation .
List of Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
- 10-Hydroxyoctadecanoate
Properties
CAS No. |
80110-77-6 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-10-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+ |
InChI Key |
AMPZNWGEMPXFMM-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCC/C=C/C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
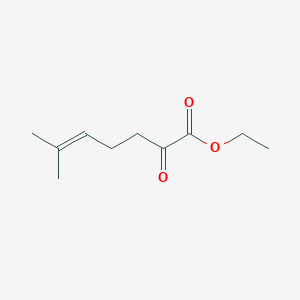
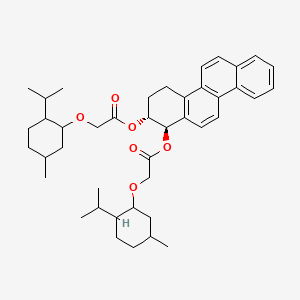
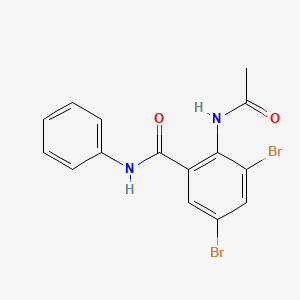

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

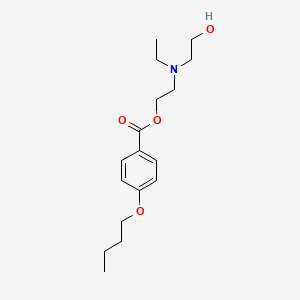
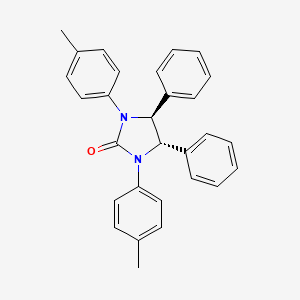
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)

